molecular formula C7H9FO B2354364 6-Fluorospiro[3.3]heptan-2-one CAS No. 2567503-97-1

6-Fluorospiro[3.3]heptan-2-one

Cat. No. B2354364
CAS RN: 2567503-97-1
M. Wt: 128.146
InChI Key: DFVWJDLQGMMPTA-UHFFFAOYSA-N
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Description

6-Fluorospiro[3.3]heptan-2-one is a chemical compound with the molecular formula C7H9FO . It has a molecular weight of 128.15 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Fluorospiro[3.3]heptan-2-one is 1S/C7H9FO/c8-5-1-7(2-5)3-6(9)4-7/h5H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

6-Fluorospiro[3.3]heptan-2-one is a liquid at room temperature . It has a molecular weight of 128.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Coordination Chemistry and Ligand Properties:

    • Spirocyclic compounds like 2,6-dithiaspiro[3.3]heptane and 2,6-diselenaspiro[3.3]heptane have been synthesized and characterized. They are used as "rigid-rod" ligands in coordination reactions with transition metal complexes, demonstrating their potential in developing new materials and catalysts (Petrukhina et al., 2005).
  • Drug Discovery and Medicinal Chemistry:

    • Spirocyclic scaffolds based on spiro[3.3]heptane, such as 1,6-diamines, have been synthesized and analyzed. Their structural similarity to cyclohexane scaffolds makes them useful as building blocks in drug discovery, particularly for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds (Chernykh et al., 2015).
  • Materials Science and Polymer Chemistry:

    • A study on spiro[3.3]heptane-based hole-transporting materials for perovskite solar cells demonstrated the utility of these compounds in enhancing the efficiency of solar cells. The facile synthesis and application in thin-film organic-inorganic perovskite solar cells highlight the material's potential in renewable energy technologies (Li et al., 2017).
  • Synthesis and Structural Analysis:

    • Research on the synthesis of fluorinated building blocks based on the spiro[3.3]heptane motif revealed the successful synthesis of non-flattened amino group-containing building blocks. These compounds are of interest in medicinal chemistry due to their three-dimensional shape and pattern of fluorine substitution (Chernykh et al., 2016).
  • Optical and Chiral Properties:

    • Studies have focused on designing axially chiral molecules using spiro[3.3]heptane derivatives, such as 2,6-diphosphaspiro[3.3]heptane. These compounds exhibit conformational rigidity and axial chirality, which can be useful in understanding molecular interactions and developing chiral materials (Naruse et al., 2013).
  • Conformational Studies in Organic Synthesis:

    • The synthesis of azaspiro[3.3]heptane-derived amino acids demonstrates the versatility of spirocyclic compounds in mimicking bioactive molecules in constrained conformations. This is valuable in biochemistry and drug design for systematically exploring biologically active compounds (Radchenko et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

6-fluorospiro[3.3]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO/c8-5-1-7(2-5)3-6(9)4-7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVWJDLQGMMPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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